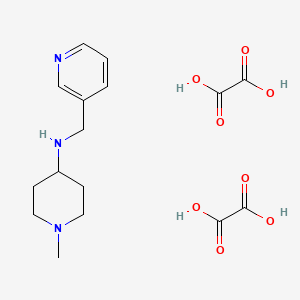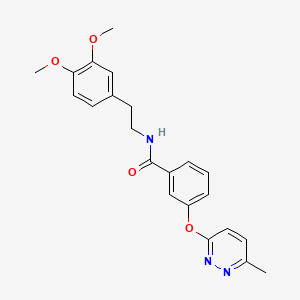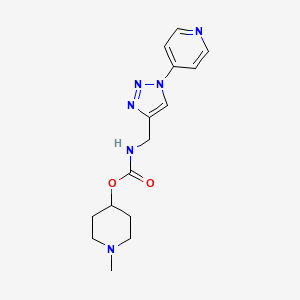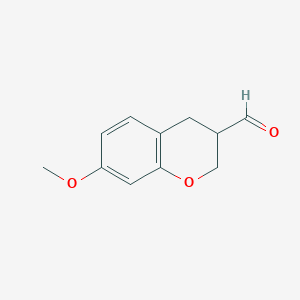
3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological and physiological effects, making it a promising candidate for use in various fields of research.
科学的研究の応用
Synthesis and Biological Activity
Quinazoline-2,4-dione derivatives have been synthesized and characterized for various biological activities. For instance, research has demonstrated the antitumor activity of novel 1,2,4-oxadiazole natural product analogs, highlighting the significant potential of these compounds in cancer research. These compounds, including ones with modifications on the quinazoline-2,4-dione scaffold, have been evaluated against a panel of cell lines, showcasing their therapeutic potential (Maftei et al., 2013).
Applications in Medicinal Chemistry
The versatility of quinazoline-2,4-dione derivatives extends to medicinal chemistry, where they serve as core scaffolds for bioactive molecules. Innovative synthetic methods have been developed to create substituted quinazoline-2,4-dione derivatives, enabling the exploration of new therapeutic agents with improved efficacy and reduced environmental impact (Gondi et al., 2021).
Antimalarial Activity
Quinazoline-2,4-dione hybrids have been synthesized and evaluated for antimalarial activity, illustrating the compound's potential in addressing global health challenges. These studies involve in silico molecular docking to identify compounds with high binding affinity to target enzymes in Plasmodium falciparum, the parasite responsible for malaria (Abdelmonsef et al., 2020).
Herbicidal Applications
Research into triketone-containing quinazoline-2,4-dione derivatives has uncovered their potential as novel herbicides. These compounds have been synthesized and evaluated for their activity against various weeds, demonstrating the agricultural applications of quinazoline-2,4-dione derivatives (Wang et al., 2014).
Chemical Synthesis and Environmental Considerations
Efforts to synthesize quinazoline-2,4-dione derivatives using environmentally friendly methods have been highlighted. These approaches include using carbon dioxide as a reactant, showcasing the commitment to green chemistry in the synthesis of these compounds (Vessally et al., 2017).
特性
IUPAC Name |
3-(3-methylbutyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-13(2)9-10-26-21(27)17-8-7-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-5-14(3)11-15/h4-8,11-13H,9-10H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWXZCOGKVKJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone oxime](/img/structure/B2419223.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2419224.png)


![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)


![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)

![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)